(3-Chloropropyl)triethoxysilane

Descripción general

Descripción

(3-Chloropropyl)triethoxysilane, also known as this compound, is a useful research compound. Its molecular formula is C9H21ClO3Si and its molecular weight is 240.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252156. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

3-Chloropropyltriethoxysilane (CPTES) is an organosilane compound that primarily targets surfaces of various bio- and nano-materials . It is used to modify these surfaces, facilitating the attachment of other molecules for various applications .

Mode of Action

CPTES acts by forming a self-assembled monolayer (SAM) on the target surface . This SAM provides a platform for the covalent binding of other molecules to the surface .

Biochemical Pathways

The exact biochemical pathways affected by CPTES are dependent on the specific application and the molecules it is used to attach to the target surface. For example, in the case of surface modification of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2), CPTES can facilitate the development of molecularly imprinted polymers for protein detection and the fabrication of mesoporous silica .

Result of Action

The action of CPTES results in the successful modification of the target surface, enabling the attachment of other molecules for various applications . This can enhance the functionality of the surface, such as improving the sensitivity of biosensors or the efficacy of drug delivery systems .

Action Environment

The action of CPTES can be influenced by various environmental factors. For instance, the pH of the solution can affect the binding efficiency of CPTES to the target surface. Additionally, temperature and humidity can also impact the formation of the SAM and the subsequent surface modification process .

Actividad Biológica

(3-Chloropropyl)triethoxysilane (CPTES), a silane coupling agent, has garnered attention in various fields including materials science and biomedicine due to its unique biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

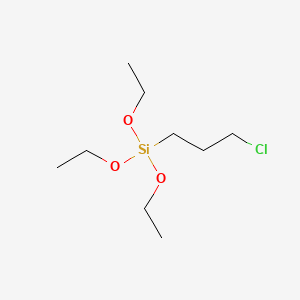

CPTES is characterized by the presence of a chloropropyl group attached to a triethoxysilane moiety. Its chemical structure can be represented as follows:

The chloropropyl group enhances its reactivity, allowing it to form covalent bonds with various substrates, which is crucial for its applications in bioconjugation and surface modification.

Anticancer Properties

Recent studies have highlighted the anticancer potential of nanoparticles functionalized with CPTES. A notable study synthesized iron oxide nanoparticles conjugated with CPTES, which demonstrated significant cytotoxicity against gastric cancer cells (AGS cell line). The IC50 value was determined to be 95.65 µg/ml , indicating effective inhibition of cell viability. The mechanism involved apoptosis induction, as evidenced by increased caspase-3 activity and reactive oxygen species (ROS) production in treated cells .

Genotoxicity Studies

CPTES has been evaluated for its genotoxic effects. In vitro studies revealed that it is mutagenic under certain conditions, particularly in bacterial mutation assays. However, it was not classified as an inducer of micronuclei in vivo, suggesting that while it may pose genetic risks in controlled environments, its effects in living organisms might differ .

Toxicological Profile

The toxicological assessment of CPTES indicates moderate hazards associated with skin and eye irritation. In repeated inhalation studies on rats, histopathological changes were observed at concentrations as low as 10 ppm , with a no-observed-adverse-effect level (NOAEL) established at 5 ppm . The compound's breakdown products also exhibit biological activity, further complicating its risk profile.

Surface Functionalization

CPTES is extensively used for surface modification in biomedical applications. For instance, it has been employed to functionalize microcrystalline cellulose to enhance heavy metal adsorption capabilities through amine functionalization processes . This property is particularly useful in environmental remediation efforts.

Nanoparticle Synthesis

The synthesis of bioactive nanoparticles using CPTES has opened new avenues for targeted drug delivery systems. The ability to modify nanoparticle surfaces allows for improved interaction with biological tissues and enhanced therapeutic efficacy against cancer cells .

Table 1: Summary of Biological Activities of CPTES

| Study | Biological Activity | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | Anticancer (AGS Cells) | 95.65 µg/ml | Apoptosis via ROS and caspase-3 activation |

| Study 2 | Genotoxicity | N/A | Positive in vitro mutagenesis assays |

| Study 3 | Surface Functionalization | N/A | Enhanced adsorption of heavy metals |

Table 2: Toxicological Profile of CPTES

| Endpoint | Concentration | Effect Observed |

|---|---|---|

| Histopathology (Rats) | 10 ppm | Changes in adrenal glands, kidneys |

| NOAEL | 5 ppm | No significant adverse effects |

| Skin/Irritation | Moderate | Irritation observed |

Aplicaciones Científicas De Investigación

Surface Treatments and Coatings

(3-Chloropropyl)triethoxysilane is primarily used for non-metal surface treatments. It acts as a coupling agent that enhances adhesion between organic materials and inorganic substrates. This property is crucial in industries such as:

- Construction : Used in the formulation of sealants and adhesives that bond well to concrete and glass.

- Textiles : Improves water repellency and durability of fabrics.

Polymer and Composite Materials

The compound is utilized in the production of various polymers, including silicone elastomers and thermoplastics. Its incorporation into polymer matrices enhances mechanical properties, thermal stability, and chemical resistance. Notable applications include:

- Rubber Products : Enhances the performance of rubber in automotive and industrial applications.

- Plastic Composites : Improves the compatibility of fillers with polymer matrices, leading to better mechanical properties.

Biomedical Applications

In biomedical research, this compound is used for surface modification of medical devices. Its ability to immobilize biomolecules makes it valuable for:

- Drug Delivery Systems : Functionalizes surfaces to improve drug loading and release profiles.

- Tissue Engineering : Enhances cell attachment and proliferation on scaffolds.

Environmental Applications

The compound has been explored for its potential in environmental remediation technologies. It can be used to modify sorbents for the extraction of pollutants from water and soil. Specific applications include:

- Solid-Phase Extraction : Used in hybrid sorbents for extracting organophosphorus pesticides from fruits, demonstrating high extraction efficiency .

Case Study 1: Surface Functionalization for Biomedical Devices

A study demonstrated the immobilization of antimicrobial peptides onto titanium surfaces using this compound. The modified surfaces showed enhanced anti-inflammatory properties, which are crucial for improving implant biocompatibility .

Case Study 2: Polymer Composite Development

Research highlighted the use of this compound in polyethylene-based composites. The addition of this silane improved thermal stability and mechanical properties significantly compared to unmodified composites .

Data Table: Comparative Properties of Modified Materials

| Material Type | Modification Agent | Improvement Observed |

|---|---|---|

| Rubber Products | This compound | Increased tensile strength |

| Polyethylene Composites | This compound | Enhanced thermal stability |

| Medical Implants | Antimicrobial peptides via silanization | Reduced inflammation response |

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of CPTES for material synthesis?

CPTES (C₉H₂₁ClO₃Si) is a chlorinated organosilane with a molecular weight of 240.80 g/mol. Key properties include:

- Density : 1.000 g/mL at 25°C .

- Refractive Index : 1.418 (n₂₀/D) .

- Boiling Point : 230.8°C at 760 mmHg .

- Reactivity : The chlorine atom facilitates nucleophilic substitution, while ethoxy groups enable hydrolysis and silanol formation for surface grafting . Safety protocols require handling in well-ventilated areas due to flammability (flash point: 99°F) and toxicity (WGK 1 classification) .

Q. How is CPTES used to functionalize cellulose for heavy metal adsorption?

CPTES acts as a coupling agent in a two-step process:

- Step 1 (Silane Grafting) : CPTES is hydrolyzed under acidic conditions (pH ~4) to form silanol groups, which form hydrogen bonds with cellulose hydroxyls. Subsequent condensation creates a polysiloxane network on the cellulose surface .

- Step 2 (Amine Functionalization) : The chloropropyl group reacts with amines (e.g., metformin HCl) via nucleophilic substitution, introducing amine sites for metal chelation . FTIR confirmation includes new peaks at ~1568 cm⁻¹ (N–H bending) and ~1290 cm⁻¹ (C–N stretching) .

Q. What spectroscopic methods validate CPTES-mediated surface modifications?

- FTIR : Detects amine group incorporation (1568 cm⁻¹) and Si–O–C/Si–O–Si bonds (1100–1000 cm⁻¹) .

- XRD : Measures crystallinity changes; e.g., MCC’s crystallinity index (CI) decreased from 76.70% to 74.82% after amine grafting due to prolonged alkaline treatment .

- TGA : Reveals thermal stability shifts; modified cellulose (MMCC-2) showed a lower decomposition temperature (270°C vs. 320°C for unmodified MCC) due to reduced crystallinity .

Advanced Research Questions

Q. How does CPTES functionalization impact cellulose crystallinity and thermal stability?

- Crystallinity : Acidic silane grafting (MMCC-1) slightly increases CI (77.82%) by removing amorphous regions, while amine functionalization (MMCC-2) reduces CI (74.82%) due to harsh alkaline conditions .

- Thermal Stability : MMCC-2’s lower decomposition temperature (270°C) correlates with reduced crystallinity and metformin HCl’s lower thermal stability. Residual char increases (12–15% vs. 5% for MCC) due to Si–O–Si network formation . Mitigation Strategy : Optimize reaction time/temperature during amine grafting to balance crystallinity loss and adsorption capacity .

Q. How can conflicting data on adsorption efficiency vs. thermal stability be resolved?

Studies show CPTES-modified cellulose achieves high metal adsorption (e.g., Cu²⁺, Pb²⁺) but reduced thermal stability. To address this:

- Crosslinking : Introduce bifunctional agents (e.g., glutaraldehyde) to stabilize the amine-cellulose matrix .

- Hybrid Composites : Blend CPTES-cellulose with thermally stable polymers (e.g., polyethyleneimine) .

- Post-Treatment : Anneal materials at moderate temperatures (≤150°C) to enhance stability without degrading functional groups .

Q. What parameters optimize CPTES concentration for controlled surface functionalization?

A factorial design (e.g., 3³ matrix) can test variables:

- CPTES Concentration : 2–10 wt% relative to cellulose .

- Reaction Time : 2–24 hours for silane grafting .

- pH : 3.5–4.5 for hydrolysis . Outcome Metrics :

- Grafting efficiency (via EDX chloride detection ).

- Adsorption capacity (e.g., mg/g for Cu²⁺).

- Thermal stability (TGA residual mass ).

Q. Applications in Advanced Material Design

Q. How is CPTES used in synthesizing bioresponsive nanocontainers for drug delivery?

CPTES-functionalized mesoporous silica nanocontainers (MSNs) enable pH-triggered drug release:

- Synthesis : Aminated MSNs are prepared via CPTES grafting, followed by drug loading (e.g., methylene blue) .

- Release Mechanism : Protonation of amine groups in acidic environments (e.g., cancer cells) triggers cargo release . Characterization : TEM/STEM confirms pore functionalization, while EDX detects Si and Cl signals .

Q. What role does CPTES play in catalytic nanocomposite design?

CPTES anchors catalysts (e.g., Ag nanoparticles) on hybrid supports (sepiolite/chitin):

- Procedure : CPTES-modified sepiolite provides –Cl sites for Ag⁰ nucleation, enhancing catalytic activity in xanthene synthesis .

- Performance : Turnover frequency (TOF) increases by 40% compared to non-silanized supports .

Q. Data Contradiction Analysis

Q. Why do some studies report increased crystallinity after CPTES grafting?

Discrepancies arise from reaction conditions:

- Acidic Hydrolysis : Mild conditions (pH 4, 2 hours) preserve cellulose crystallinity, increasing CI by 1–2% .

- Alkaline Functionalization : Prolonged exposure (24 hours, 80°C) disrupts crystalline domains, reducing CI by ~2% .

Q. How to reconcile conflicting reports on CPTES’s solubility?

CPTES is hydrophobic (immiscible in water) but hydrolyzes in aqueous acidic/alkaline media to form water-soluble silanols. Solubility data must specify reaction context (e.g., “soluble in ethanol/acetonitrile under reflux” ).

Propiedades

IUPAC Name |

3-chloropropyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCAZPYHLGGNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029267 | |

| Record name | (3-Chloropropyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Gelest MSDS] | |

| Record name | Silane, (3-chloropropyl)triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloropropyl)triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5089-70-3, 29656-55-1 | |

| Record name | (3-Chloropropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)(triethoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloropropyl)triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029656551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloropropyl)triethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, (3-chloropropyl)triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloropropyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (chloropropyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPYL)(TRIETHOXY)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7RB20518M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.